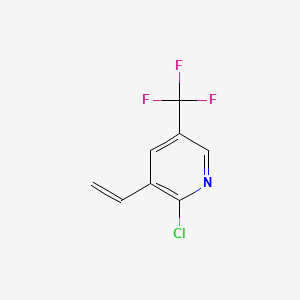![molecular formula C14H24N2O4 B567073 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate CAS No. 1217656-93-3](/img/structure/B567073.png)
5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- is a complex heterocyclic compound. This compound is part of the pyrrole family, which is known for its significant role in various biological and chemical processes. The unique structure of this compound makes it an interesting subject for research in fields such as organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[3,4-c]pyrrole derivatives typically involves multistep processes. One common method is the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring. For example, 3-methyl-1,6-diphenylpyrano[3,4-c]pyrrol-4-(2H)-ones are obtained by melting 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenylpyrrole-3-carboxylic acid ethyl esters with p-toluenesulfonic acid . Another approach involves the addition of a pyran ring to an already existing pyrrole ring through intramolecular heterocyclization involving the O-nucleophilic center .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolo[3,4-c]pyrrole derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like p-toluenesulfonic acid for cyclization reactions, and oxidizing agents for oxidation reactions. Conditions often involve elevated temperatures and the use of solvents like acetic anhydride .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can produce various pyrrolo[3,4-c]pyrrole derivatives with different substituents .
Applications De Recherche Scientifique
Pyrrolo[3,4-c]pyrrole derivatives have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrrolo[3,4-c]pyrrole derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar core structure but have different substituents and functional groups.
Pyrrolo[3,2-b]pyrroles: These compounds have a different arrangement of the pyrrole rings but exhibit similar chemical properties.
Uniqueness
The uniqueness of pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-tert-butyl 3a-ethyl ester, (3aR,6aR)- lies in its specific substituents and stereochemistry, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1217656-93-3 |
|---|---|
Formule moléculaire |
C14H24N2O4 |
Poids moléculaire |
284.35 g/mol |
Nom IUPAC |
5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a,5-dicarboxylate |
InChI |
InChI=1S/C14H24N2O4/c1-5-19-11(17)14-8-15-6-10(14)7-16(9-14)12(18)20-13(2,3)4/h10,15H,5-9H2,1-4H3/t10-,14-/m0/s1 |
Clé InChI |
LWIRXZLYPPQKOS-HZMBPMFUSA-N |
SMILES |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
SMILES isomérique |
CCOC(=O)[C@]12CNC[C@H]1CN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CCOC(=O)C12CNCC1CN(C2)C(=O)OC(C)(C)C |
Synonymes |
Pyrrolo[3,4-c]pyrrole-2,3a(1H,4H)-dicarboxylic acid, tetrahydro-, 2-(1,1-diMethylethyl) 3a-ethyl ester, (3aR,6aR)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


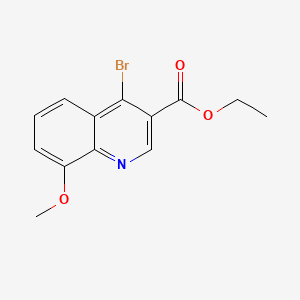
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
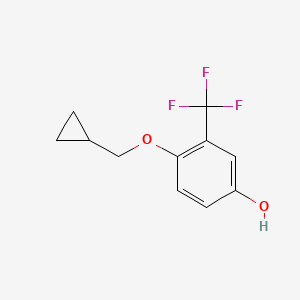
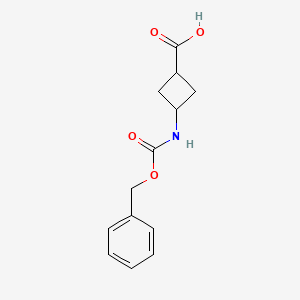
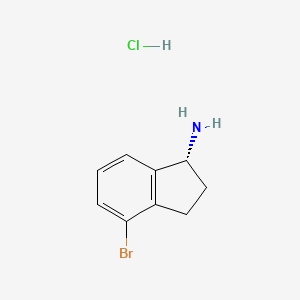
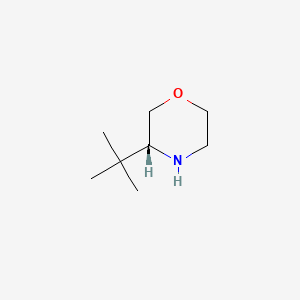

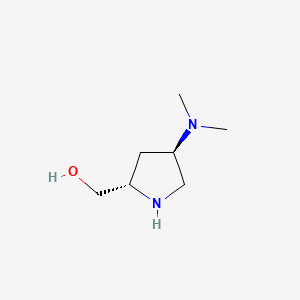
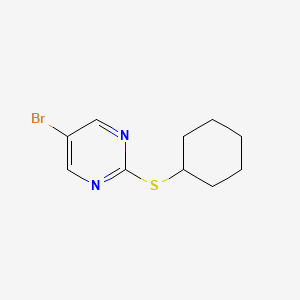
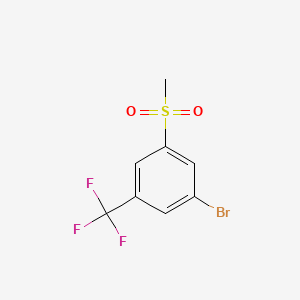

![2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole](/img/structure/B567006.png)
